molecular formula CH6N4O4 B15470962 Nitric acid--hydrazinecarboxamide (1/1) CAS No. 50917-68-5

Nitric acid--hydrazinecarboxamide (1/1)

Cat. No.: B15470962
CAS No.: 50917-68-5
M. Wt: 138.08 g/mol
InChI Key: LJEFNXVWFAKGKS-UHFFFAOYSA-N
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Description

Nitric acid--hydrazinecarboxamide (1/1) is a hypothesized co-crystal or acid-base complex formed between nitric acid (HNO₃) and hydrazinecarboxamide (semicarbazide, NH₂NHCONH₂) in a 1:1 molar ratio. These compounds typically exhibit unique physicochemical properties, such as hydrogen-bonding networks, redox activity, and biological relevance, due to the presence of azomethine (–NH–N=C–) and urea (–NH–CO–NH–) functional groups .

Properties

CAS No.

50917-68-5

Molecular Formula

CH6N4O4

Molecular Weight

138.08 g/mol

IUPAC Name

aminourea;nitric acid

InChI

InChI=1S/CH5N3O.HNO3/c2-1(5)4-3;2-1(3)4/h3H2,(H3,2,4,5);(H,2,3,4)

InChI Key

LJEFNXVWFAKGKS-UHFFFAOYSA-N

Canonical SMILES

C(=O)(N)NN.[N+](=O)(O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

Hydrazinecarboxamide derivatives are characterized by their electronic properties (e.g., HOMO-LUMO gaps) and intermolecular interactions:

  • Hydrazinecarboxamide-nitroaromatic hybrids (e.g., from ) show strong electrophilicity due to nitro groups, influencing DNA binding and anti-parasitic activity .

Expected Properties of Nitric Acid--Hydrazinecarboxamide (1/1):

  • Acid-Base Stability: Nitric acid may protonate the azomethine nitrogen, forming a stable salt or co-crystal.
  • Redox Activity: The nitro group (–NO₂) in HNO₃ could participate in electron-transfer reactions, similar to nitroaromatic hydrazinecarboxamides .
Table 2: Comparative Physicochemical Parameters
Compound HOMO-LUMO Gap (eV) LogP Biological Activity Reference
2-(2-Methylcyclohexylidene) derivative 4.5 1.2 Antioxidant, antimicrobial
Nitroaromatic hydrazinecarboxamide 3.8 2.5 Anti-leishmanial
(E)-2-(2-Aminobenzylidene) derivative 4.2 1.8 DNA binding, anticancer

Stability and Reactivity

  • N-Tridecyl hydrazinecarboxamide derivatives balance lipophilicity (logP <5) and stability for cholinesterase inhibition .
  • Hydrazinecarboxamide-metal complexes (e.g., with Cu²⁺ or Fe³⁺) show enhanced stability via chelation, relevant in catalysis or metallodrugs .

Challenges for Nitric Acid--Hydrazinecarboxamide (1/1):

  • Hydrolytic Sensitivity: The urea moiety may hydrolyze under acidic or basic conditions.
  • Thermal Instability: Nitric acid’s oxidizing nature could destabilize the compound at elevated temperatures.

Preparation Methods

Chlorination of Urea

The Raschig-inspired process involves a two-step reaction:

  • Chlorination : Aqueous urea slurry (2.7–5.0 moles urea) reacts with chlorine gas at 0–30°C to form N-chlorourea intermediates.
  • Caustic Hydrolysis : The chlorinated slurry is rapidly mixed with aqueous sodium hydroxide (≥3.75 moles) at ≥85°C, yielding a mixture of hydrazine and semicarbazide.

Critical Parameters :

  • Temperature Control : Maintaining ≤30°C during chlorination prevents urea decomposition.
  • Molar Ratios : Excess NaOH ensures complete hydrolysis of intermediates.
  • Inhibitors : Gelatin (2–5 wt% of chlorine) enhances hydrazine yields by 10% via metal ion sequestration.

Example Protocol (Patent US3238226A) :

Step Reactants Conditions Product
1 2.7 moles urea, 1 mole Cl₂ 0–30°C, 1 hr N-chlorourea slurry
2 3.75 moles NaOH, 85°C 10 min reflux Hydrazine-semicarbazide mixture

Acidification and Semicarbazide Isolation

The hydrazine-semicarbazide mixture is treated with non-oxidizing acids (e.g., H₂SO₄, HCl) to adjust pH and temperature for selective precipitation:

  • pH 7.0–9.0 at 50–95°C : Maximizes semicarbazide stability, achieving >90% conversion from hydrazine.
  • Benzaldehyde Derivatization : Semicarbazide is precipitated as benzaldehyde semicarbazone (mp 220–225°C) for purification.

Nitric Acid Preparation and Adduct Formation

Nitric acid, synthesized via Ostwald’s process (NH₃ oxidation over Pt/Rh gauze), is reacted with semicarbazide under controlled conditions to form the 1:1 adduct.

Direct Neutralization

Semicarbazide free base is neutralized with concentrated HNO₃ in aqueous or alcoholic media:
$$ \text{NH}2\text{NHCONH}2 + \text{HNO}3 \rightarrow \text{NH}2\text{NHCONH}2\cdot\text{HNO}3 $$

Optimization Insights :

  • Stoichiometry : A 1:1 molar ratio prevents di-nitration or decomposition.
  • Temperature : Exothermicity necessitates cooling (0–10°C) to suppress HNO₃ decomposition.
  • Solvent Choice : Ethanol/water mixtures reduce side reactions versus pure aqueous media.

In Situ Adduct Synthesis

Industrial-scale methods combine semicarbazide synthesis with immediate nitration:

  • Acidification of Hydrazine-Semicarbazide Mixture : Post-hydrolysis, the solution is acidified to pH <2.0 with HNO₃, precipitating semicarbazide nitrate.
  • Crystallization : Slow cooling (0.5°C/min) yields needle-like crystals with >95% purity.

Comparative Yields :

Method Semicarbazide Source HNO₃ Purity Yield
Direct Neutralization Recrystallized 68% 78%
In Situ Crude hydrolysate 68% 85%

Industrial and Laboratory-Scale Protocols

Batch Reactor Synthesis (Patent US3238226A)

  • Charge 2-L reactor with 108g NaOH, 2g gelatin, 500mL H₂O.
  • Add chlorinated urea slurry (from 500mL flask) at 35–40°C.
  • Reflux (105–108°C, 10 min), acidify with H₂SO₄ to pH 6.0.
  • Filter, wash, and dry to isolate semicarbazide (57g yield).
  • Neutralize with 68% HNO₃ at 0°C, crystallize.

Continuous Flow Nitration

Microreactor systems enhance safety and yield:

  • Residence Time : 60s at 25°C.
  • Productivity : 12 kg/h per liter reactor volume.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : ν(N–H) 3300 cm⁻¹, ν(NO₃⁻) 1380 cm⁻¹.
  • ¹H NMR (D₂O) : δ 6.2 (s, 2H, NH₂), δ 2.1 (s, 1H, CONH).

Purity Assessment

Method Criteria Specification
Titration HNO₃ content 31.5–32.5%
HPLC Semicarbazide ≥98%

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing the 1:1 nitric acid–hydrazinecarboxamide complex?

  • Synthesis : Use controlled acid-base reactions under inert conditions (e.g., nitrogen atmosphere) to avoid side reactions. Nitric acid (HNO₃) should be added dropwise to hydrazinecarboxamide in a polar aprotic solvent (e.g., dimethyl sulfoxide) at 0–5°C to stabilize the complex .
  • Characterization : Employ FT-IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1686 cm⁻¹ and N–H bending at ~3237 cm⁻¹) . X-ray crystallography can confirm the 1:1 stoichiometry and hydrogen-bonding network .

Q. How can solubility and stability be optimized for experimental use?

  • Solubility : Test co-solvents like DMSO or methanol, as hydrazinecarboxamide derivatives often require polar solvents .
  • Stability : Store the compound in airtight containers at room temperature (RT) away from light and moisture. Monitor degradation via periodic HPLC analysis with a C18 column and UV detection at 254 nm .

Q. What spectroscopic techniques are critical for verifying structural integrity?

  • FT-IR : Confirm amide C=O stretches (~1680–1700 cm⁻¹) and nitro group vibrations (~1546 cm⁻¹) .
  • NMR : Use ¹H NMR to resolve methyl groups in tetramethyl derivatives (δ ~2.8–3.2 ppm) and ¹³C NMR to identify carbonyl carbons (~170 ppm) .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties of nitric acid–hydrazinecarboxamide complexes?

  • Methods : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict reaction sites. Compare results with experimental X-ray data to validate hydrogen-bonding interactions .
  • Applications : Simulate proton transfer mechanisms between nitric acid and the hydrazinecarboxamide moiety to explain stability under varying pH conditions .

Q. What strategies resolve contradictions in thermal stability data reported across studies?

  • Controlled Experiments : Conduct thermogravimetric analysis (TGA) under standardized conditions (e.g., 10°C/min heating rate in N₂ atmosphere). Compare decomposition onset temperatures with literature values .
  • Data Reconciliation : Use systematic reviews (PRISMA guidelines) to aggregate and critically evaluate conflicting datasets, prioritizing studies with rigorous experimental controls .

Q. How can mechanistic studies clarify the compound’s reactivity in redox reactions?

  • Approach : Design stopped-flow experiments to monitor intermediate formation during nitric acid–hydrazinecarboxamide reactions. Use UV-Vis spectroscopy to track absorbance changes at 300–400 nm, indicative of nitroso intermediates .
  • Advanced Tools : Pair electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) to detect radical species generated during redox processes .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing derivatives with modified substituents?

  • Stepwise Functionalization : Introduce substituents (e.g., trifluoromethyl or chloro groups) via nucleophilic acyl substitution, using coupling agents like EDC/HOBt. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Quality Control : Validate purity (>95%) using LC-MS and compare melting points with literature values (e.g., 145–148°C for N-cyclohexyl derivatives) .

Q. How should researchers address discrepancies in reported biological activity data?

  • Meta-Analysis : Apply Cochrane Handbook guidelines to assess bias, heterogeneity, and statistical power across studies. Use funnel plots to detect publication bias .
  • Replication Studies : Repeat assays under identical conditions (e.g., cell lines, incubation time) while including positive/negative controls .

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